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2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one Documentation Hub

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  • Product: 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • CAS: 73810-75-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Tautomerism of 1H- and 2H-Pyrazolo[3,4-b]pyridine

Executive Summary Pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science, exists in two primary tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridine. The equilibrium between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science, exists in two primary tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridine. The equilibrium between these tautomers is a critical determinant of the molecule's physicochemical properties, including its reactivity, biological activity, and spectroscopic signature. This technical guide provides a comprehensive exploration of this tautomeric phenomenon, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the greater stability of the 1H-tautomer, the factors that modulate the tautomeric equilibrium, and the analytical techniques employed for the definitive characterization and quantification of each form. This guide integrates field-proven insights with detailed experimental and computational protocols to provide a self-validating framework for the study of pyrazolo[3,4-b]pyridine tautomerism.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. This bicyclic heteroaromatic system, an isostere of purine, can interact with a variety of biological targets, making it a versatile template for the design of novel therapeutics[4]. The potential for tautomerism in N-unsubstituted pyrazolo[3,4-b]pyridines adds a layer of complexity and opportunity in drug design, as the different tautomers can exhibit distinct biological activities and metabolic profiles. A thorough understanding and control of the tautomeric preference are therefore paramount for the rational design and development of pyrazolo[3,4-b]pyridine-based drugs and functional materials.

The Tautomeric Equilibrium: 1H- vs. 2H-Pyrazolo[3,4-b]pyridine

The tautomerism in pyrazolo[3,4-b]pyridine involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, giving rise to the 1H- and 2H-isomers (Figure 1).

computational_workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_analysis Analysis start Build 3D Structures of 1H and 2H Tautomers geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) start->geom_opt energy Single-Point Energy Calculation geom_opt->energy nmr NMR Chemical Shift Calculation (GIAO) geom_opt->nmr uvvis UV-Vis Spectra Prediction (TD-DFT) geom_opt->uvvis solvent Inclusion of Solvent Model (e.g., PCM) geom_opt->solvent comparison Compare Calculated and Experimental Data energy->comparison nmr->comparison uvvis->comparison conclusion Determine Relative Stabilities & Assign Tautomeric Form comparison->conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity One-Pot Synthesis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Executive Summary This application note details the optimized one-pot synthesis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one , a privileged scaffold in medicinal chemistry known for its utility as a kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized one-pot synthesis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one , a privileged scaffold in medicinal chemistry known for its utility as a kinase inhibitor (e.g., GSK-3, CDK) and phosphodiesterase ligand.

Unlike generic protocols, this guide addresses the critical challenge of regioselectivity . The condensation of aminopyrazoles with


-keto esters can yield either the target pyrazolo[3,4-b]pyridine (thermodynamic product) or the isomeric pyrazolo[1,5-a]pyrimidine (kinetic product). This protocol utilizes an Acetic Acid-Mediated Thermal Cyclization  to exclusively drive the reaction toward the desired [3,4-b] fused system, ensuring high purity and scalability.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the condensation of a 1,3-binucleophile (aminopyrazole) with a 1,3-dielectrophile (ethyl acetoacetate).

Critical Isomer Control
  • Target: 2,4-Dimethyl isomer. This requires the specific selection of 3-amino-1-methylpyrazole as the starting material. (Note: Using 5-amino-1-methylpyrazole yields the 1,4-dimethyl isomer).

  • Pathway: The reaction proceeds via an initial Schiff base formation (imine) followed by cyclization onto the ester moiety.

  • Solvent Choice: Glacial Acetic Acid (AcOH) serves a dual purpose:

    • Catalyst: Protonates the carbonyl, facilitating nucleophilic attack.

    • Thermodynamic Driver: High boiling point (118°C) and acidic environment favor the formation of the stable pyridine ring over the pyrimidine alternative.

ReactionPathway Reactant1 3-Amino-1-methylpyrazole (Binucleophile) Intermediate Intermediate Enamine/Amide (Non-isolated) Reactant1->Intermediate AcOH, Reflux Reactant2 Ethyl Acetoacetate (Dielectrophile) Reactant2->Intermediate Kinetic Pyrazolo[1,5-a]pyrimidine (Kinetic Product - AVOID) Intermediate->Kinetic Neutral/EtOH (Fast) Target 2,4-Dimethyl-2H-pyrazolo[3,4-b] pyridin-6(7H)-one (Thermodynamic Target) Intermediate->Target AcOH, >100°C (Stable)

Figure 1: Reaction pathway demonstrating the divergence between kinetic and thermodynamic products. Acidic reflux is required to secure the target scaffold.

Experimental Protocol

Method A: Conventional Thermal Cyclization (Preferred for Scale-Up)

This method is robust, requires no specialized equipment, and offers the highest regioselectivity.

Reagents:

  • Start Material A: 3-Amino-1-methylpyrazole (1.0 equiv)

  • Start Material B: Ethyl Acetoacetate (1.2 equiv)

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to amine)

Step-by-Step Procedure:

  • Charging: To a round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1-methylpyrazole (1.0 g, 10.3 mmol).

  • Solvation: Add Glacial Acetic Acid (20 mL). Stir at room temperature until fully dissolved.

  • Addition: Add Ethyl Acetoacetate (1.6 mL, 12.4 mmol) dropwise over 2 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (118°C) with vigorous stirring.

    • Duration: 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting amine spot (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Quenching: Remove from heat and allow the reaction mixture to cool to

    
    60°C.
    
  • Precipitation: Pour the warm reaction mixture slowly into a beaker containing Ice-Water (100 mL) with stirring.

    • Observation: The product typically precipitates as a white or off-white solid immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure full precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual acid, followed by a small amount of cold ethanol (5 mL) to remove unreacted ester.
    
  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Yield Expectation: 75–85% Appearance: White to pale yellow crystalline solid.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for library generation or rapid optimization.

  • Vessel: 10 mL Microwave vial.

  • Load: 1.0 mmol Amine + 1.2 mmol Ethyl Acetoacetate + 2 mL AcOH.

  • Conditions: Seal and heat to 150°C for 15 minutes (High Absorption level).

  • Workup: Pour into ice water as described in Method A.

Process Workflow & Visualization

Workflow Step1 1. Dissolve 3-Amino-1-methylpyrazole in Glacial AcOH Step2 2. Add Ethyl Acetoacetate (1.2 equiv) Step1->Step2 Step3 3. Reflux (118°C) for 4-6 hours (Critical for Ring Fusion) Step2->Step3 Step4 4. Cool to 60°C and Pour into Ice Water Step3->Step4 Step5 5. Filtration & Washing (H2O then Cold EtOH) Step4->Step5 Step6 6. Recrystallization (if needed) from EtOH/DMF Step5->Step6

Figure 2: Operational workflow for the thermal synthesis protocol.

Quality Control & Validation

To ensure the protocol yielded the correct 2,4-dimethyl isomer (pyrazolo[3,4-b]pyridine) and not the 1,4-dimethyl isomer or the [1,5-a]pyrimidine, verify the following spectral data.

1H NMR Interpretation (DMSO- )
PositionShift (

ppm)
MultiplicityInterpretation
N-Me (Pos 2) 3.90 – 4.05Singlet (3H)Distinctive downfield shift due to pyrazole ring current.
C-Me (Pos 4) 2.35 – 2.45Singlet (3H)Methyl on the pyridine ring.
C-H (Pos 5) 5.90 – 6.10Singlet (1H)Aromatic proton on the pyridone ring.
C-H (Pos 3) 7.80 – 8.10Singlet (1H)Pyrazole ring proton.
N-H (Pos 7) 11.5 – 12.5Broad SingletLactam NH (exchangeable with

).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Oily Product Incomplete cyclization or residual solvent.Extend reflux time; ensure quench is into ice-cold water to force precipitation.
Wrong Regioisomer Formation of Pyrazolo[1,5-a]pyrimidine.[1][2][3]Strictly use Glacial AcOH. Do not use Ethanol as the primary solvent. Ensure temperature is >100°C.
Impurity Peaks Unreacted Ethyl Acetoacetate.Wash the filter cake thoroughly with cold ethanol.

References

  • Regioselectivity in Pyrazolo-Pyridine Synthesis: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles." Journal of Heterocyclic Chemistry, 2008.

  • Microwave-Assisted Methodology: Tu, S., et al. "Microwave-assisted one-pot synthesis of pyrazolo[3,4-b]pyridines." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Mechanistic Insight (Acid Catalysis): El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyridines." Molecules, 2012.

  • Isomer Characterization: Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."[2][4] Canadian Journal of Chemistry, 1988.

Sources

Application

Application Note: Regioselective Synthesis of 2H-Pyrazolo[3,4-b]pyridines

This Application Note is designed for research scientists and drug development professionals focusing on the regioselective synthesis of 2H-pyrazolo[3,4-b]pyridines . This scaffold is a critical pharmacophore in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the regioselective synthesis of 2H-pyrazolo[3,4-b]pyridines . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., GSK-3, CDK) and soluble Guanylate Cyclase (sGC) stimulators.

The guide addresses the primary synthetic challenge: controlling the N1 vs. N2 regioselectivity during the formation of the bicyclic core.

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine system exists in two dominant tautomeric forms: 1H and 2H .[1][2][3][4][5] While the 1H-isomer is thermodynamically favored (approx. 9 kcal/mol more stable), the 2H-isomer (substituted at the nitrogen adjacent to the bridgehead) is increasingly relevant for specific target binding profiles, particularly in sGC stimulation (e.g., structural analogs of Vericiguat/Riociguat intermediates) and adenosine receptor antagonism.

Achieving high regioselectivity for the 2H-isomer is synthetically demanding. Standard alkylation of the unsubstituted core typically yields N1-products or N1/N2 mixtures. This guide details two robust protocols to achieve regiocontrol:

  • The "Top-Down" Approach: Cyclization of 2-halopyridine-3-carbaldehydes with hydrazines (Kinetic vs. Thermodynamic control).

  • The "Bottom-Up" Approach: Multicomponent fusion using N-substituted 5-aminopyrazoles (Structural pre-organization).

Strategic Overview: The Regioselectivity Challenge

The synthesis of pyrazolo[3,4-b]pyridines generally follows two disconnection strategies. The choice of strategy dictates the regiochemical outcome.

Pathway Analysis (Graphviz)

Regioselectivity_Pathways Start Target: 2H-Pyrazolo[3,4-b]pyridine StrategyA Strategy A: Pyridine Annulation (Start: 2-Halo-3-formylpyridine) Start->StrategyA StrategyB Strategy B: Pyrazole Fusion (Start: 5-Aminopyrazole) Start->StrategyB ReagentA Reactant: Monosubstituted Hydrazine (R-NH-NH2) StrategyA->ReagentA ReagentB Reactant: 1,3-Dielectrophile (e.g., Malonaldehyde equivalent) StrategyB->ReagentB PathA1 Path A1: NH2 attack (Primary) Favored by Sterics ReagentA->PathA1 Standard Conditions PathA2 Path A2: NH-R attack (Secondary) Favored by Electronics/Catalysis ReagentA->PathA2 Specific R-groups or Catalysts ResultB Regiochemistry fixed by Starting Material (N-sub) ReagentB->ResultB Retains N-Substituent Position ResultA1 1H-Isomer (Major) (Thermodynamic) PathA1->ResultA1 ResultA2 2H-Isomer (Target) (Kinetic/Directed) PathA2->ResultA2

Caption: Decision tree for selecting the synthetic route based on the desired regioisomer. Strategy A offers divergent outcomes, while Strategy B relies on pre-functionalized precursors.

Protocol 1: Regioselective Cyclization of 2-Chloropyridines

Target: 2-Substituted-2H-pyrazolo[3,4-b]pyridines. Mechanism: Nucleophilic aromatic substitution (


) followed by condensation.
Rationale

Reaction of 2-chloro-3-formylpyridine with a monosubstituted hydrazine (


) involves two competing nucleophilic sites: the unsubstituted nitrogen (

) and the substituted nitrogen (

).
  • 1H-Route:

    
     attacks the electrophilic C-Cl first (less sterically hindered), followed by cyclization of 
    
    
    
    onto the aldehyde.
  • 2H-Route:

    
     attacks the C-Cl first. This is generally disfavored sterically but can be promoted if 
    
    
    
    is electron-donating or if specific solvents stabilize the transition state.
Experimental Protocol

This protocol utilizes a controlled temperature approach to maximize the 2H-isomer ratio, although separation is often required.

Reagents:

  • 2-Chloro-3-pyridinecarboxaldehyde (1.0 equiv)

  • Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-pyridinecarboxaldehyde (10 mmol) in absolute EtOH (20 mL) in a round-bottom flask.

  • Base Addition: Add

    
     (25 mmol) dropwise at 0°C. Stir for 10 minutes.
    
  • Hydrazine Addition: Add the monosubstituted hydrazine (11 mmol) slowly.

    • Critical Control Point: For 2H-selectivity , maintain low temperature (0°C to RT) initially to favor kinetic control if the hydrazine is small (e.g., Methylhydrazine). If the hydrazine is bulky (e.g., t-Butyl), the 2H isomer may be favored due to the " Thorpe-Ingold" type conformational effects during the second cyclization step, though initial attack is harder.

  • Reaction:

    • Stir at Room Temperature (RT) for 2 hours.

    • Heat to reflux for 4–6 hours to drive cyclization.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The 1H and 2H isomers typically have distinct

    
     values (1H is often more polar due to exposed pyridine nitrogen lone pair availability, whereas 2H can be less polar).
    
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over

      
      .
      
  • Purification (Crucial):

    • The crude mixture will likely contain both isomers.

    • Flash Chromatography: Silica gel. Gradient elution (0-5% MeOH in DCM).

    • Crystallization: 2H-isomers often crystallize differently. For aryl-substituted derivatives, recrystallization from EtOH often isolates the major isomer.

Data Interpretation:

  • 1H NMR: The C3-H proton is diagnostic.[6] In 1H-isomers, it typically appears at

    
     8.0–8.2 ppm. In 2H-isomers, it may shift slightly upfield or downfield depending on the anisotropy of the N2-substituent.
    
  • NOESY: Essential for confirmation.

    • 2H-Isomer: NOE correlation observed between the N2-Substituent protons and the C3-H proton.

    • 1H-Isomer: NOE correlation observed between N1-Substituent and C7-H (pyridine ring) or C3-H.

Protocol 2: The "Bottom-Up" Fusion (Friedländer Modification)

Target: 2H-Pyrazolo[3,4-b]pyridines via 3-component reaction. Scope: High-throughput synthesis of sGC stimulator analogs.

Rationale

This method builds the pyridine ring onto a pre-existing pyrazole.[7] By selecting a 1-substituted-5-aminopyrazole as the starting material, the position of the substituent is "locked" relative to the pyrazole nitrogens. However, standard fusion yields the 1H-core (where R is on the nitrogen distal to the pyridine nitrogen).

To achieve a pseudo-2H structure or specific 2H-cores, one must use 3-component reactions (MCR) involving 5-aminopyrazoles, aldehydes, and active methylene compounds, often catalyzed by Lewis Acids or under Microwave irradiation.

Protocol: Microwave-Assisted One-Pot Synthesis

Reagents:

  • N-substituted-5-aminopyrazole (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Active Methylene (e.g., Meldrum's acid, Dimedone, or

    
    -keto esters) (1.0 equiv)
    
  • Catalyst: L-Proline (10 mol%) or

    
     (5 mol%)
    
  • Solvent: Water/Ethanol (1:1) or solvent-free.

Step-by-Step Methodology:

  • Mixing: In a microwave-safe vial, combine the 5-aminopyrazole (1.0 mmol), aldehyde (1.0 mmol), and active methylene compound (1.0 mmol).

  • Catalyst: Add L-Proline (0.1 mmol).

  • Irradiation:

    • Set Microwave reactor to 100°C , Power: 150W.

    • Time: 10–20 minutes. (Compare to 4–8 hours reflux).

  • Workup:

    • Cool to RT. The product often precipitates from the aqueous/ethanol mixture.

    • Filter the solid.

    • Wash with cold EtOH and water.

  • Recrystallization: Recrystallize from hot Ethanol/DMF.

Regiochemistry Note: In this reaction, the amino group of the pyrazole (C5-


) acts as the nucleophile attacking the aldehyde/active methylene adduct (Knoevenagel intermediate). The C4 of the pyrazole acts as the carbon nucleophile.
  • If starting with 1-methyl-5-aminopyrazole : The product is 1-methyl-1H-pyrazolo[3,4-b]pyridine .

  • To get 2H: You would theoretically need a 1-substituted-3-aminopyrazole that reacts at C4 and N3. However, 3-aminopyrazoles typically cyclize to form pyrazolo[1,5-a]pyrimidines (bridgehead nitrogen fusion) rather than pyrazolo[3,4-b]pyridines.

  • Therefore: Protocol 1 is superior for generating the true 2H-pyrazolo[3,4-b]pyridine core if the "2H" refers to the specific tautomer

    
    .
    

Comparative Data & Troubleshooting

ParameterProtocol 1 (

Cyclization)
Protocol 2 (MCR Fusion)
Primary Regioisomer Mixture (1H favored, 2H tunable)Fixed by starting pyrazole (Usually 1H)
Reaction Time 6–12 Hours10–20 Minutes (MW)
Scalability High (Gram scale)Moderate (MW limitation)
Atom Economy Lower (Loss of HCl/H2O)High (Water byproduct)
Key Challenge Chromatographic separation of isomersAvailability of specific aminopyrazoles
Troubleshooting "The Scientist's Notebook"
  • Problem: Low yield of 2H-isomer in Protocol 1.

    • Solution: Switch solvent to Phenol (melt reaction). Phenol can act as a proton shuttle and often alters the regioselectivity of hydrazine attacks on chloropyridines.

  • Problem: Inseparable mixture of isomers.

    • Solution: Use Preparative HPLC with a Phenyl-Hexyl column. The

      
       interactions often differ significantly between the 1H and 2H isomers due to the angle of the aryl substituents.
      

References

  • Fustero, S., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry. Link

  • Quiroga, J., et al. (2008). Regioselective synthesis of 1H- and 2H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and 1,3-diketones. Tetrahedron Letters. Link

  • Bayer AG. (2014). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. Link

  • Lynch, M. A., et al. (2000). Synthesis and evaluation of 2H-pyrazolo[3,4-b]pyridine derivatives as potent and selective A1 adenosine antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Misra, R. N., et al. (2003). Pyrazolo[1,5-a]pyrimidine scaffolds as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of Pyrazolo[3,4-b]pyridines using the MTT Assay

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure frequently identified in compounds with significant pharmacological activities, including potent anticancer properties.[1][2] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure frequently identified in compounds with significant pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of cyclin-dependent kinases, tubulin polymerization, and topoisomerase IIα.[1][3] Consequently, the accurate in vitro assessment of their cytotoxic potential is a critical step in the early stages of drug discovery and development.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for evaluating cell viability and proliferation.[4][5] This application note provides a detailed protocol for determining the cytotoxic effects of novel pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles and practical guidance to ensure data integrity and reproducibility.

The Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[6] Viable cells possess mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, which cleave the tetrazolium ring of the yellow, water-soluble MTT reagent.[7] This enzymatic reduction results in the formation of insoluble, purple formazan crystals within the cell.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] These formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[7] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.

Materials and Reagents

Reagents
  • Pyrazolo[3,4-b]pyridine compounds of interest

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, K562, MV4-11)[1][3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Equipment
  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader with a filter between 550 and 600 nm (570 nm is optimal)[11]

  • Sterile pipette tips and reagent reservoirs

Step-by-Step Protocol

Part 1: Cell Culture and Seeding

The initial step involves the preparation of a single-cell suspension and seeding into a 96-well plate. It is crucial to ensure a homogenous cell distribution to minimize well-to-well variability.[12]

  • Cell Preparation : Culture the selected cancer cell lines in complete medium until they reach the exponential growth phase (approximately 80-90% confluency).

  • Cell Harvesting : For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, gently pipette to break up clumps.

  • Cell Counting : Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

  • Seeding Density Optimization : The optimal seeding density is critical for reliable results and should be determined for each cell line. This ensures the cells are in a logarithmic growth phase throughout the experiment. A preliminary experiment should be performed to create a growth curve and select a density that gives a linear absorbance response.[4] Suggested starting ranges are 1,000 to 100,000 cells per well.

    Cell TypeRecommended Seeding Density (cells/well)
    Adherent (e.g., MCF-7, HCT-116)5,000 - 15,000
    Suspension (e.g., K562, MV4-11)20,000 - 50,000
  • Plating : Seed 100 µL of the cell suspension into each well of a 96-well plate at the predetermined optimal density. Incubate the plate overnight in a CO2 incubator to allow the cells to attach (for adherent lines) and recover.[13]

Part 2: Compound Preparation and Treatment

Careful preparation of the pyrazolo[3,4-b]pyridine compounds is essential. DMSO is a common solvent, but its final concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation : Dissolve the pyrazolo[3,4-b]pyridine compounds in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Serial Dilutions : Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the assay. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

  • Cell Treatment : After the overnight incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of the pyrazolo[3,4-b]pyridine derivatives. Include appropriate controls:

    • Vehicle Control : Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control : Cells in a complete culture medium only.

    • Blank Control : Wells containing medium only (no cells) to measure background absorbance.[11]

  • Incubation : Incubate the treated plates for a period relevant to the expected mechanism of action of the compounds, typically 24, 48, or 72 hours.[14]

Part 3: MTT Assay Execution

This part involves the metabolic conversion of MTT by viable cells and the subsequent solubilization of the formazan product.

  • MTT Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution should be filter-sterilized and protected from light.[10] It can be stored at -20°C for several months.[5]

  • MTT Addition : Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[4]

  • Incubation with MTT : Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate. The incubation time can be optimized for different cell lines.

  • Formazan Solubilization :

    • For adherent cells , carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]

    • For suspension cells , centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant and add the solubilization solution.

  • Incubation and Mixing : Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.[4] Gentle shaking on an orbital shaker can facilitate dissolution. Visually confirm the complete dissolution of the crystals under a microscope.[12]

Part 4: Data Acquisition and Analysis

The final step is to quantify the amount of formazan produced and calculate the cytotoxicity of the pyrazolo[3,4-b]pyridine compounds.

  • Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[5]

  • Data Processing :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination : The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, is a standard measure of cytotoxicity.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism or online calculators can be used for this purpose.[16][17] Alternatively, a linear regression can be used for a simpler estimation.[18]

Experimental Workflow and Data Visualization

Workflow Diagram

The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_prep Cell Culture & Harvesting cell_count Cell Counting & Density Adjustment cell_prep->cell_count seeding Seed Cells in 96-Well Plate cell_count->seeding treatment Treat Cells with Compounds seeding->treatment Overnight Incubation compound_prep Prepare Pyrazolo[3,4-b]pyridine Dilutions compound_prep->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment mtt_add Add MTT Reagent incubation_treatment->mtt_add incubation_mtt Incubate (2-4h) mtt_add->incubation_mtt solubilization Solubilize Formazan Crystals incubation_mtt->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: A flowchart illustrating the major steps of the MTT cytotoxicity assay.

Example Data Table
Compound Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
0 (Untreated)1.2541.2881.2711.271100.0
0.11.2111.2451.2331.23096.8
11.0561.0891.0751.07384.4
100.6320.6550.6410.64350.6
500.2150.2310.2220.22317.5
1000.1010.1120.1080.1078.4

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors.[12]Ensure the cell suspension is homogenous. Calibrate pipettes regularly and use a multi-channel pipette for reagent addition.
High background absorbance in blank wells Contamination of medium or reagents; Phenol red or serum interference.[11]Maintain sterile technique. Use fresh, high-quality reagents. Consider using a serum-free medium during the MTT incubation step.
Absorbance readings are too low Cell number per well is too low; Insufficient incubation time with MTT or solubilization solution.[4]Optimize cell seeding density. Increase incubation times as needed, ensuring formazan crystals are visible and fully dissolved.
Absorbance readings are too high Cell number per well is too high; Contamination with bacteria or yeast.[4]Reduce the initial cell seeding density. Visually inspect plates for contamination before adding the MTT reagent.
False-positive or false-negative results The test compound interferes with the MTT assay (e.g., colored compounds or those with reducing properties).[12]Include control wells with the compound but no cells to check for direct MTT reduction. If interference is significant, consider an alternative viability assay (e.g., SRB, CellTiter-Glo).

Conclusion

The MTT assay is a powerful and versatile tool for assessing the cytotoxic potential of novel pyrazolo[3,4-b]pyridine derivatives. By adhering to the detailed protocol and understanding the underlying principles, researchers can generate accurate and reproducible data that is crucial for the advancement of anticancer drug discovery programs. Careful optimization of experimental parameters, such as cell seeding density and incubation times, along with the inclusion of appropriate controls, will ensure the integrity and reliability of the results.

References

  • Hassan, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

  • Excel Tricks. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • Dr. A. K. (2020, September 27). How to calculate IC50 from MTT assay [Video]. YouTube. Retrieved from [Link]

  • Papakyriakou, A., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025, November 20). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Retrieved from [Link]

  • Bio Scholar. (2024, June 25). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Murtuda, A., & Jabria, A. (2023, February 22). MTT (Assay protocol. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: Ribociclib vs. Pyrazolo[3,4-b]pyridine Scaffolds in CDK Inhibition

Executive Summary This guide provides a technical comparison between Ribociclib (Kisqali) , a highly selective FDA-approved CDK4/6 inhibitor, and Pyrazolo[3,4-b]pyridine derivatives , a class of synthetic scaffolds engin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ribociclib (Kisqali) , a highly selective FDA-approved CDK4/6 inhibitor, and Pyrazolo[3,4-b]pyridine derivatives , a class of synthetic scaffolds engineered for potent CDK2 inhibition.

The Bottom Line:

  • Ribociclib is the "Precision Scalpel." It is designed to spare CDK2, arresting cells strictly in the G1 phase by inhibiting the CDK4/6-Cyclin D complex. Its lack of CDK2 activity is a safety feature, not a bug, preventing generalized cytotoxicity.

  • Pyrazolo[3,4-b]pyridines are the "Resistance Breakers." These experimental scaffolds function as ATP-competitive bioisosteres that potently inhibit CDK2 (and often CDK1). They are primarily investigated as agents to overcome resistance in tumors that have bypassed the CDK4/6 checkpoint via Cyclin E/CDK2 activation.

Part 1: Mechanistic Divergence & Structural Biology

The fundamental difference lies in the ATP-binding pocket interactions. Ribociclib achieves selectivity through specific steric clashes that prevent binding to CDK2, whereas Pyrazolo[3,4-b]pyridines are designed to mimic the purine ring of ATP, allowing them to fit snugly into the CDK2 cleft.

Signaling Pathway & Resistance Mechanism

The following diagram illustrates the "Bypass Track." Ribociclib blocks the upstream CDK4/6 node.[1][2][3] However, resistant tumors upregulate Cyclin E, which activates CDK2. Pyrazolo derivatives target this downstream escape route.

CDK_Pathway cluster_0 G1/S Checkpoint Regulation Mitogens Mitogenic Signals CycD Cyclin D Mitogens->CycD CDK46 CDK4/6 CycD->CDK46 Rb Rb Tumor Suppressor CDK46->Rb Phosphorylation (Ser807/811) Ribociclib Ribociclib (Inhibitor) Ribociclib->CDK46 Blocks E2F E2F Transcription Factor Rb->E2F Releases CycE Cyclin E (Upregulated in Resistance) E2F->CycE Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CycE->CDK2 CDK2->Rb Hyper-phosphorylation (Thr821) CDK2->S_Phase Drives Progression Pyrazolo Pyrazolo[3,4-b]pyridine (Inhibitor) Pyrazolo->CDK2 Blocks

Figure 1: The CDK4/6 vs. CDK2 intervention points. Ribociclib blocks the initial phosphorylation of Rb.[1][2][4] If the tumor upregulates Cyclin E (resistance), CDK2 takes over Rb phosphorylation. Pyrazolo derivatives are required to block this secondary node.

Part 2: Quantitative Performance Profiling

The data below contrasts the FDA-approved Ribociclib with representative Pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 9a/14g series from recent medicinal chemistry literature).

IC50 Comparison Table

Note: Lower IC50 indicates higher potency.

FeatureRibociclib (Kisqali)Pyrazolo[3,4-b]pyridine (Rep. Analogs)
CDK4 Potency (IC50) 10 – 40 nM > 1,000 nM (Variable)
CDK6 Potency (IC50) 30 – 50 nM > 1,000 nM (Variable)
CDK2 Potency (IC50) > 50,000 nM (>50 µM) [1]200 – 600 nM (0.2 - 0.6 µM) [2]
Selectivity Profile Highly Selective (>1000x for CDK4 vs CDK2)Broad/Pan-CDK (Often hits CDK1/2/9)
Primary Binding Mode Front pocket, specific H-bondsATP-mimetic, Hinge region (Leu83)
Cellular Effect G1 Arrest (Cytostatic)G1/S Block + Apoptosis (Cytotoxic)
Why this matters
  • Ribociclib: In a CDK2 kinase assay, Ribociclib is effectively a negative control . It requires massive concentrations to inhibit CDK2, which is clinically irrelevant.

  • Pyrazolo Scaffold: These molecules are active comparators . For example, derivatives with a 4-aryl-3-(4-methoxyphenyl) substitution pattern have demonstrated IC50 values against CDK2 as low as 0.24 µM [2].

Part 3: Experimental Protocols

To validate the claims above in your own lab, you must use a self-validating system. We recommend the ADP-Glo™ Kinase Assay for biochemical profiling and Western Blotting for cellular mechanism verification.

Biochemical Assay: ADP-Glo Kinase Profiling

This assay measures the ADP generated from the phosphorylation reaction. It is superior to radioactive assays for high-throughput screening.

Workflow Diagram:

Assay_Workflow Prep 1. Reaction Assembly Enzyme + Substrate + ATP Incubate 2. Kinase Reaction (60 min @ RT) Prep->Incubate Deplete 3. ADP-Glo Reagent (Depletes unused ATP) Incubate->Deplete Detect 4. Detection Reagent (ADP -> ATP -> Luciferase) Deplete->Detect Read 5. Measure Luminescence (RLU) Detect->Read

Figure 2: ADP-Glo assay workflow for measuring CDK activity.

Detailed Protocol:

  • Reagents:

    • Enzyme: Recombinant human CDK2/Cyclin E1 (for Pyrazolo testing) or CDK4/Cyclin D1 (for Ribociclib testing).

    • Substrate: Histone H1 (for CDK2) or Rb-peptide (for CDK4).

    • ATP: Ultra-pure ATP (use at

      
       apparent, typically 10-50 µM).
      
  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (Ribociclib or Pyrazolo analog) in 5% DMSO.

    • Add 2 µL of Kinase Enzyme (optimized concentration, approx 1-5 ng/µL).

    • Add 2 µL of Substrate/ATP mix.[5]

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes.

  • ADP Generation & Detection:

    • Add 5 µL ADP-Glo™ Reagent .[5][6] Incubate 40 min (This consumes unreacted ATP).

    • Add 10 µL Kinase Detection Reagent .[5][6] Incubate 30 min (Converts ADP back to ATP -> Luciferase light).

  • Data Analysis:

    • Measure Luminescence (RLU).[5]

    • Calculate % Inhibition =

      
      .
      
    • Self-Validation Check: The Z-factor should be > 0.5. Ribociclib should show <10% inhibition of CDK2 at 1 µM.

Cellular Assay: Phospho-Rb Fingerprinting

To prove the mechanism in cells (e.g., MCF-7 breast cancer lines), you must distinguish which CDK is being inhibited.

  • Ribociclib Signature: Loss of pRb at Ser807/811 (CDK4/6 sites) but maintenance of downstream signals if resistance is present.

  • Pyrazolo Signature: Loss of pRb at Thr821 (CDK2 specific site) and broader loss of proliferation markers.

Protocol Steps:

  • Treat MCF-7 cells with Ribociclib (500 nM) or Pyrazolo derivative (500 nM) for 24h.

  • Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot using specific antibodies:

    • Anti-pRb (Ser807/811) - Target of Ribociclib.

    • Anti-pRb (Thr821) - Target of CDK2 (Pyrazolo).

    • Total Rb and GAPDH (Loading controls).

References

  • Infante, J. R., et al. (2016). "A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas." Clinical Cancer Research.

  • Misra, R. N., et al. (2003).[7] "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent and selective agents."[7] Bioorganic & Medicinal Chemistry Letters.

  • Mohamed, M. S., et al. (2012).[8] "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Knudsen, E. S., et al. (2019).[9] "CDK4/6 Mechanisms of Resistance Differ By Type of Inhibitor Used." Pharmacy Times / SABCS.

Sources

Comparative

Roscovitine: The Structural "Truth" Control for Pyrazolopyridine Kinase Assays

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary: The Case for Roscovitine In the high-stakes environment of kinase drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary: The Case for Roscovitine

In the high-stakes environment of kinase drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, serving as a bioisostere to the adenine ring of ATP. When screening libraries based on this scaffold, selecting a positive control is not merely about killing kinase activity; it is about validating the specific binding mode of your compounds.

Roscovitine (Seliciclib/CYC202) , a 2,6,9-trisubstituted purine, is the superior positive control for these assays. Unlike broad-spectrum "sledgehammers" like Staurosporine, Roscovitine offers a mechanistic mirror to pyrazolopyridines. It targets the ATP-binding pocket of CDKs (Cyclin-Dependent Kinases) with a structural fidelity that validates the assay’s ability to detect competitive inhibition, specifically for the purine-mimetic class.

This guide details the mechanistic rationale, comparative performance, and validated protocols for deploying Roscovitine as the gold-standard control in pyrazolopyridine-focused campaigns.

Mechanistic Basis: Why Roscovitine?
2.1 The Purine-Pyrazolopyridine Homology

The primary failure mode in kinase assays is not enzyme inactivity, but the inability to detect specific binding modes. Pyrazolopyridines are designed to mimic the purine core of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • The Structural Logic: Roscovitine is a purine analog.[1][2] If your assay cannot accurately resolve the IC50 of Roscovitine, it is structurally blind to pyrazolopyridines.

  • The Target Overlap: Pyrazolopyridines are frequently developed as CDK inhibitors.[3] Roscovitine’s selectivity profile (CDK1, CDK2, CDK5, CDK7, CDK9) perfectly overlaps with the "sweet spot" of pyrazolopyridine activity.

2.2 Mechanism of Action Visualization

The following diagram illustrates the competitive displacement mechanism, highlighting the structural mimicry between the control (Roscovitine) and the test scaffold (Pyrazolopyridine).

KinaseBindingMechanism Kinase CDK Kinase (Active Site) ATP ATP (Substrate) ATP->Kinase Native Binding (Phosphorylation) Rosco Roscovitine (Purine Control) Rosco->Kinase Competitive Blockade (Hinge Region H-Bonds) Context Roscovitine validates the pocket's accessibility for Purine-like scaffolds. Pyraz Pyrazolopyridine (Test Compound) Pyraz->Kinase Bioisosteric Mimicry (Target Binding)

Figure 1: Mechanistic alignment of Roscovitine and Pyrazolopyridine scaffolds competing for the ATP-binding pocket.

Comparative Performance Guide

Selecting the right control determines the "dynamic range" of your assay. Below is a comparison of Roscovitine against other common kinase inhibitors.

Table 1: Roscovitine vs. Alternative Controls[4]
FeatureRoscovitine Staurosporine Flavopiridol
Chemical Class Purine AnalogIndolocarbazoleFlavonoid
Primary Utility Structural Control for ATP-mimicsAssay Robustness (Kill-switch)Potency Control (High affinity)
Binding Mode ATP Competitive (Hinge)ATP Competitive (Broad)ATP Competitive
Selectivity High (CDK1, 2, 5, 7, 9)Low (Pan-kinase)Moderate (Pan-CDK)
IC50 (CDK2/CycA) ~0.7 µM [1]< 0.01 µM~0.04 µM
Relevance to Pyraz. High (Bioisostere)Low (Different scaffold)Low (Different scaffold)
Table 2: Roscovitine Selectivity Profile (The "Fingerprint")

Use these values to benchmark your assay sensitivity.

Kinase TargetIC50 Value (µM) [1, 4]Sensitivity Level
CDK5/p35 0.16Very High
CDK1/Cyclin B 0.65High
CDK2/Cyclin A 0.70High
CDK2/Cyclin E 0.70High
ERK1/2 14 - 34Moderate/Low
CDK4/Cyclin D1 > 100Resistant (Negative Control)

Expert Insight: If your assay shows Roscovitine inhibiting CDK4 with an IC50 < 10 µM, your kinase preparation is likely contaminated with CDK2 or the assay conditions are promoting non-specific aggregation.

Validated Experimental Protocol: ADP-Glo™ Kinase Assay[6]

This protocol is optimized for a 384-well format to determine the Z' factor and IC50 of pyrazolopyridine analogs using Roscovitine as the standard.

4.1 Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Note: Fresh DTT is critical. Oxidized DTT can lead to false positives with pyrazolopyridines.

  • Roscovitine Stock: Dissolve to 10 mM in 100% DMSO. Store at -20°C.

    • Stability:[5][6] Stable for >6 months. Avoid repeated freeze-thaw cycles.

  • Enzyme Mix: Dilute CDK2/Cyclin A (or relevant CDK) to 2x final concentration (e.g., 0.5 ng/µL).

4.2 Assay Workflow (Step-by-Step)
  • Compound Addition: Dispense 50 nL of Roscovitine (serial dilution 10 µM to 0.1 nM) into low-volume 384-well white plates.

  • Enzyme Addition: Add 2.5 µL of 2x Enzyme Mix.

    • Control: Add buffer only (no enzyme) to "Min Signal" wells.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT.

    • Why? Allows Roscovitine to occupy the ATP pocket before competition begins.

  • Substrate/ATP Start: Add 2.5 µL of 2x Substrate/ATP mix (e.g., Histone H1 + 10 µM ATP).

    • Critical: ATP concentration must be at or below the Km(app) to ensure Roscovitine (ATP-competitive) can function effectively.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP).[7] Incubate 40 min.

  • Development: Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

4.3 Workflow Visualization

AssayWorkflow cluster_QC Quality Control Checkpoints Step1 1. Plate Setup (Roscovitine Titration) Step2 2. Pre-Incubation (Enzyme + Inhibitor) Step1->Step2 10 min Step3 3. Reaction Start (+ ATP/Substrate) Step2->Step3 Competition Step4 4. ADP Detection (Luminescence) Step3->Step4 60 min QC1 Z' > 0.5? Step4->QC1 QC2 Rosco IC50 within 2-fold? QC1->QC2 Pass

Figure 2: Standardized ADP-Glo workflow for CDK profiling using Roscovitine.

Data Analysis & Interpretation
5.1 Establishing the Z' Factor

To validate the assay for high-throughput screening (HTS), calculate the Z' factor using the Roscovitine "Max Inhibition" (10 µM) and the DMSO "Min Inhibition" controls.



  • Target: Z' > 0.5 is required for a robust assay.

  • Role of Roscovitine: Unlike a "no enzyme" control, 10 µM Roscovitine accounts for any background fluorescence/luminescence inherent to the presence of a purine-like small molecule, providing a more realistic baseline.

5.2 Troubleshooting IC50 Shifts

If your Roscovitine IC50 deviates from the expected ~0.7 µM (CDK2):

  • Right-Shift (IC50 > 2 µM):

    • Cause: ATP concentration is too high (>> Km).

    • Fix: Lower ATP to Km levels (typically 10-50 µM for CDKs).

  • Left-Shift (IC50 < 0.1 µM):

    • Cause: Enzyme concentration too low or incubation time too short (tight-binding limit).

    • Fix: Increase enzyme concentration or ensure [Enzyme] << IC50.

References
  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5."[2][4][8] European Journal of Biochemistry.[8]

  • Cicenas, J., et al. (2015).[4] "Roscovitine in cancer and other diseases."[1][5][9] Annals of Translational Medicine.

  • Selleck Chemicals. "Roscovitine (Seliciclib) Product Datasheet."

  • Bettayeb, K., et al. (2008). "Meriolins, a new class of cell death-inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases." Cancer Research.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Validation

Comparative Guide: Pyrazolo[3,4-b]pyridine Derivatives vs. Doxorubicin

Executive Summary: The Shift from Cytotoxicity to Targeted Inhibition In the landscape of antiproliferative drug development, Doxorubicin (DOX) remains the "gold standard" reference due to its immense potency. However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Cytotoxicity to Targeted Inhibition

In the landscape of antiproliferative drug development, Doxorubicin (DOX) remains the "gold standard" reference due to its immense potency. However, its clinical utility is capped by dose-dependent cardiotoxicity and non-selective DNA intercalation.

Emerging Pyrazolo[3,4-b]pyridine derivatives represent a paradigm shift. Unlike DOX, which functions as a "molecular sledgehammer" damaging DNA indiscriminately, these fused heterocyclic scaffolds act as ATP-competitive kinase inhibitors . Specifically, lead compounds in this class (such as 9a and 14g ) have demonstrated IC50 values comparable to Doxorubicin in colorectal (HCT-116) and cervical (HeLa) cancer lines, while exhibiting a significantly wider therapeutic window in normal human fibroblasts (WI-38).

This guide provides a data-driven comparison of these two distinct pharmacological classes, supported by experimental protocols and mechanistic insights.

Mechanistic Divergence: Specificity vs. Potency

To understand the experimental data, one must first distinguish the mode of action (MoA).

  • Doxorubicin (Anthracycline): Intercalates into DNA base pairs and inhibits Topoisomerase IIα. This stabilizes the DNA-cleavable complex, leading to double-strand breaks. Side Effect: High generation of Reactive Oxygen Species (ROS), causing cardiomyocyte death.

  • Pyrazolo[3,4-b]pyridines: Function primarily as inhibitors of Cyclin-Dependent Kinases (CDK2, CDK9) and VEGFR-2. By occupying the ATP-binding pocket of these kinases, they arrest the cell cycle at the G1/S or G2/M checkpoints, forcing apoptosis without direct DNA damage.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the divergent pathways leading to apoptosis for both agents.

G cluster_0 Pyrazolo[3,4-b]pyridine Mechanism cluster_1 Doxorubicin Mechanism Pyrazolo Pyrazolo[3,4-b]pyridine Derivatives CDK CDK2 / CDK9 (ATP Pocket) Pyrazolo->CDK Inhibits Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Arrest Blocks Progression Apop1 Apoptosis (Caspase-3 Activation) Arrest->Apop1 Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA ROS ROS Generation (Off-Target) Dox->ROS DSB Double Strand Breaks DNA->DSB Apop2 Apoptosis (p53 mediated) DSB->Apop2 Cardio Cardiotoxicity (Normal Cells) ROS->Cardio

Figure 1: Mechanistic comparison showing the targeted kinase inhibition of Pyrazolo[3,4-b]pyridines versus the pleiotropic DNA damage caused by Doxorubicin.

Comparative Efficacy Data (IC50)[1][2][3][4]

The following data aggregates head-to-head comparisons from recent peer-reviewed studies (specifically focusing on derivatives 9a , 14g , and 8b ).

Table 1: IC50 Values (µM) in Human Cancer Cell Lines

Cell LineTissue OriginPyrazolo Derivative (Lead)IC50 (µM)Doxorubicin IC50 (µM)Verdict
HCT-116 ColonCompound 14g 1.98 2.11Superior Potency
HeLa CervixCompound 9a 2.592.35Comparable
MCF-7 BreastCompound 14g 4.664.57Comparable
A549 LungCompound 8b 2.90~2.50Comparable
HepG2 LiverCompound 8b 2.60~2.00Comparable

Table 2: Safety & Selectivity Profile (Normal Cells)

Cell LineTissue OriginCompoundIC50 (µM)Selectivity Index (SI)*
WI-38 Normal Lung FibroblastCompound 9a 26.44>10.2 (Highly Selective)
WI-38 Normal Lung FibroblastCompound 14g 21.81>11.0 (Highly Selective)

> Note: Doxorubicin typically exhibits IC50 values < 1.0 µM in normal fibroblast lines, resulting in a narrow therapeutic index (SI < 5).

Key Insight: While the absolute potency of Pyrazolo derivatives is similar to Doxorubicin (low micromolar range), their safety profile is superior . Compound 14g requires ~10x higher concentration to kill normal cells than it does to kill colon cancer cells.

Experimental Validation Protocols

To replicate these findings or validate new derivatives, use the following standardized protocols. These methodologies ensure data consistency and eliminate "batch effects."

A. Synthesis of the Scaffold (General Workflow)
  • Core Reaction: Condensation of 3-aminopyrazolopyridine with appropriate aldehydes or isocyanates.

  • Critical Step: Reflux in pyridine or ethanol/DMF.

  • Purification: Recrystallization from acetic acid or ethanol is preferred over column chromatography for higher yield in this specific scaffold class.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol is calibrated for adherent cell lines (HeLa, MCF-7, HepG2).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Allow attachment for 24 hours at 37°C/5% CO2.
    
  • Drug Treatment:

    • Prepare stock solutions of Pyrazolo derivative and Doxorubicin in DMSO.

    • Perform serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

    • Control: Vehicle control (DMSO < 0.1% v/v).

  • Incubation: Incubate for 48 to 72 hours . (Note: 72h is recommended for kinase inhibitors to allow cell cycle arrest to manifest as growth inhibition).

  • MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 4 hours.

  • Formazan Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .
    
    • Use Probit analysis or non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Visualization: Experimental Workflow

Experiment Start Start: Cell Seeding (5x10^3 cells/well) Treat Drug Treatment (Serial Dilution 0.1-50µM) Start->Treat Incubate Incubation (72h @ 37°C) Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Read OD @ 570nm Solubilize->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Standardized MTT assay workflow for determining IC50 values.

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Scientific Research Publishing (SCIRP) Focus: Compound 8b efficacy against A549 and HepG2.

  • Synthesis and In Vitro Anticancer Activity of Novel Pyrazolo[3,4-b]pyridines (Compounds 9a & 14g) Source: MDPI (Molecules) Focus: Comparison with Doxorubicin in HeLa and HCT-116; CDK2/9 inhibition mechanism.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel TBK1 inhibitors Source: Taylor & Francis Online Focus: Kinase selectivity and SAR optimization.

  • Pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: Royal Society of Chemistry (RSC) Focus: Selectivity for MCF-7 and HUVEC cell lines.

Sources

Comparative

An In-Depth Technical Guide to the ¹H-NMR Characterization of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H-NMR characterization of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H-NMR characterization of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the principles and practical considerations involved in obtaining and interpreting high-quality NMR data for this class of molecules. We will delve into the expected spectral features, compare them with a structurally related analog, provide a detailed experimental workflow, and offer insights into potential challenges.

The Structural Landscape: Understanding 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2][3] The specific substitution pattern of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, with methyl groups on both the pyrazole and pyridine rings, significantly influences its electronic environment and, consequently, its ¹H-NMR spectrum. The lactam functionality in the pyridine ring introduces the possibility of tautomerism, a crucial factor to consider during spectral analysis.[4]

Predicted ¹H-NMR Spectral Data of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

While a publicly available experimental spectrum for this exact compound is not readily found, we can predict its ¹H-NMR spectrum with a high degree of confidence based on established chemical shift principles and data from structurally similar compounds. The predicted data in deuterated chloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H-NMR Data for 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 10.5 - 12.0Broad Singlet1HN7-HThe N-H proton of the lactam is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent.
2~ 6.1 - 6.3Singlet1HC5-HThis proton is on the pyridine ring and adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl will deshield this proton. The adjacent C4 is fully substituted, hence a singlet is expected.
3~ 3.6 - 3.8Singlet3HN2-CH₃The methyl group attached to the pyrazole nitrogen (N2) is expected to be in this region. The exact chemical shift can vary depending on the electronic environment of the heterocyclic system.
4~ 2.2 - 2.4Singlet3HC4-CH₃The methyl group on the pyridine ring (C4) will be deshielded by the aromatic system but to a lesser extent than the N-methyl group.

Comparative Analysis: 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one vs. 3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

To highlight the influence of substituents on the ¹H-NMR spectrum, we will compare the predicted data for our target compound with the experimental data of a structurally related analog, 3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, as reported by Shuvalov et al.[5]

Table 2: ¹H-NMR Data Comparison

Proton2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (Predicted in CDCl₃)3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (Experimental in CDCl₃)[5]Key Differences and Rationale
N-H~ 10.5 - 12.0 ppm (broad singlet)10.90 ppm (broad singlet)The chemical shift of the lactam N-H is comparable, as expected. The broadness is a characteristic feature.
C5-H~ 6.1 - 6.3 ppm (singlet)6.31 ppm (singlet)The position of the C5-H proton is very similar, indicating a comparable electronic environment around this part of the pyridine ring.
Pyrazole-CH₃~ 3.6 - 3.8 ppm (N2-CH₃)2.12 ppm (C3-CH₃)The N-methyl group in our target compound is expected to be significantly downfield compared to the C-methyl group on the pyrazole ring of the analog due to its direct attachment to the electronegative nitrogen atom.
Pyridine-CH₃~ 2.2 - 2.4 ppm (C4-CH₃)2.45 ppm (p-tolyl-CH₃)The chemical shift of the C4-methyl group is predicted to be in a similar region to the tolyl-methyl group of the analog, as both are attached to an aromatic ring.
Aromatic ProtonsN/A7.12-7.17 (m, 1H), 7.26-7.36 (m, 6H), 7.59-7.63 (m, 2H)The absence of phenyl and tolyl substituents in our target molecule simplifies the aromatic region of the spectrum significantly.

This comparison underscores how the position and nature of substituents dramatically alter the ¹H-NMR spectrum, providing a powerful tool for structural confirmation.

Experimental Protocol for ¹H-NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H-NMR spectrum of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Sample Preparation
  • Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Mass: Weigh approximately 5-10 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ can be used, but may alter chemical shifts. Ensure the solvent is of high isotopic purity.[6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. The solution should be clear and free of any particulate matter.[7]

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles that can degrade spectral quality.[8]

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. If TMS is not pre-added to the solvent, a small amount can be added to the sample.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants (if any) for each signal.

Logical Workflow for ¹H-NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation prep1 Weigh Pure Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 proc1 Fourier Transform, Phasing, Baseline Correction acq3->proc1 proc2 Reference Spectrum (TMS or Solvent) proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Analyze Chemical Shifts & Multiplicities proc3->proc4 elucid1 Assign Signals to Protons proc4->elucid1 elucid2 Compare with Predicted/Analog Data elucid1->elucid2 elucid3 Confirm Structure elucid2->elucid3

Caption: Logical workflow for ¹H-NMR analysis.

Causality Behind Experimental Choices

  • Solvent Selection: The choice of a deuterated solvent is paramount. CDCl₃ is a good first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. However, for compounds with exchangeable protons like the N-H in our target molecule, aprotic solvents like DMSO-d₆ can be advantageous as they slow down the exchange rate, leading to sharper N-H signals.

  • High-Field NMR: Using a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion, which can be crucial for resolving closely spaced signals, although for a simple molecule like 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a 400 MHz instrument is likely sufficient.

  • 2D NMR for Complex Structures: While not strictly necessary for this relatively simple molecule, for more complex pyrazolopyridine derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.[9][10]

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating. The internal consistency of the data provides a high level of confidence in the structural assignment. For instance, the integration of the signals should correspond to the number of protons in the proposed structure. The chemical shifts should align with established principles of NMR theory and with data from similar compounds. Any significant deviation would warrant further investigation, potentially including 2D NMR experiments or analysis in a different solvent.

Conclusion

The ¹H-NMR characterization of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a straightforward process when a systematic and well-reasoned approach is taken. By understanding the expected spectral features, carefully preparing the sample, and following a logical workflow for data acquisition and analysis, researchers can confidently confirm the structure of this important heterocyclic compound. The comparative analysis with a related analog further enriches the understanding of structure-spectrum correlations in the pyrazolo[3,4-b]pyridine series.

References

  • Shuvalov, V. Yu., Vlasova, E. Yu., Zheleznova, T. Yu., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160.
  • University of California, San Diego. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][5]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 24). Finding the major contributing tautomer of 1-(propan-2-yl)-1,2,3,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]

  • University of Leicester. (n.d.). Preparing the Sample. Retrieved from [Link]

  • CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Retrieved from [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H)-one. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Structure Elucidation of a Pyrazolo[11][12]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Guide to Pyrazolo[3,4-b]pyridin-6-one Tautomers for Drug Discovery

In the landscape of modern drug discovery, the intricate understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds, which form the scaffold of a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intricate understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds, which form the scaffold of a vast array of pharmaceuticals. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a privileged structure, demonstrating a wide range of biological activities. A critical aspect of this scaffold is its capacity for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The specific tautomeric form present in the solid state can significantly influence a drug candidate's properties, including its binding affinity to a target protein, solubility, and metabolic stability.

This guide provides a comprehensive comparison of the X-ray crystallographic data for different tautomers of pyrazolo[3,4-b]pyridin-6-one derivatives. By examining the subtle yet significant differences in their solid-state structures, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their pursuit of novel therapeutics.

The Significance of Tautomerism in Pyrazolo[3,4-b]pyridin-6-ones

The pyrazolo[3,4-b]pyridine ring system can exist in several tautomeric forms, with the most common being the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring. Furthermore, the pyridin-6-one moiety can exhibit lactam-lactim tautomerism, giving rise to the 6-oxo and 6-hydroxy forms. While computational studies suggest that the 1H-tautomer is generally more stable, the crystalline form can be influenced by factors such as substitution patterns and intermolecular interactions within the crystal lattice.[1][2] The 6-oxo form is also considered to be more stable than its 6-hydroxy counterpart.

The ability to selectively crystallize and characterize these different tautomers is a crucial step in structure-activity relationship (SAR) studies. A definitive understanding of the solid-state structure through single-crystal X-ray diffraction provides a precise blueprint of the molecule's geometry, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for computational modeling, guiding the design of more potent and selective drug candidates.

Comparative Crystallographic Analysis

Derivative A: 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [3] This derivative represents a fully aromatic system and provides a baseline for the geometry of the 1H-pyrazolo[3,4-b]pyridine core.

Derivative B: A Substituted Pyrazolo[3,4-b]pyridine Derivative For the purpose of this guide, we will reference a representative pyrazolo[3,4-b]pyridine derivative reported to crystallize in a triclinic system, which often indicates a more complex packing arrangement due to specific intermolecular interactions. While the full dataset for a single pyrazolo[3,4-b]pyridin-6-one tautomer comparison is not available, analyzing different derivatives highlights the structural diversity within this class of compounds.

Here, we present a table summarizing the key crystallographic parameters for these two representative structures.

Crystallographic ParameterDerivative A: 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[3]Representative Derivative B (Triclinic)
Crystal System MonoclinicTriclinic
Space Group P2₁/n
a (Å) 7.1714(2)Data not available
b (Å) 12.0690(4)Data not available
c (Å) 14.5491(5)Data not available
α (°) 90Data not available
β (°) 101.251(1)Data not available
γ (°) 90Data not available
Volume (ų) 1235.05(7)Data not available
Z 4Data not available

Analysis of Structural Differences:

The difference in crystal systems and space groups between Derivative A (monoclinic, P2₁/n) and a representative triclinic derivative (Pī) immediately points to fundamentally different packing arrangements in the solid state. The monoclinic system of Derivative A suggests a higher degree of symmetry in the unit cell compared to the triclinic system. This can be attributed to the specific substituents and the resulting intermolecular forces.

In the case of pyrazolo[3,4-b]pyridin-6-one tautomers, the position of the proton and the presence of a carbonyl versus a hydroxyl group would drastically alter the hydrogen bonding capabilities of the molecule. This, in turn, would be a primary determinant of the crystal packing and, consequently, the observed crystal system and space group. For instance, the lactam (oxo) tautomer would act as a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim (hydroxy) tautomer would have a hydroxyl group (O-H) as a hydrogen bond donor and the pyridine nitrogen as an acceptor. These distinct interaction patterns would lead to different supramolecular assemblies and, therefore, different crystallographic parameters.

Experimental Workflow for X-ray Crystallographic Analysis

The successful determination of the crystal structure of a pyrazolo[3,4-b]pyridin-6-one tautomer hinges on a meticulous experimental workflow. The causality behind each step is crucial for obtaining high-quality crystals and, subsequently, an accurate structural model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Tautomer Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Validation structure_refinement->data_analysis

Experimental workflow for X-ray crystallographic analysis.

Step-by-Step Methodology:

  • Synthesis and Purification:

    • Rationale: The starting point for any crystallographic study is a pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

    • Protocol: Synthesize the desired pyrazolo[3,4-b]pyridin-6-one derivative using established literature procedures. Purify the compound meticulously using techniques such as column chromatography followed by recrystallization. The choice of recrystallization solvent is critical and can be the first step in identifying suitable conditions for growing single crystals.

  • Crystallization:

    • Rationale: The goal is to encourage the slow and ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent and crystallization technique is paramount.

    • Protocol:

      • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

      • Crystallization Techniques:

        • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration can promote the formation of single crystals.

        • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent reduces the compound's solubility, inducing crystallization.

  • X-ray Data Collection:

    • Rationale: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The geometry and intensity of the diffracted spots contain the information about the arrangement of atoms in the crystal.

    • Protocol:

      • A suitable single crystal is selected under a microscope and mounted on a cryoloop.

      • The crystal is then placed on the goniometer head of a single-crystal X-ray diffractometer.

      • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

      • The diffractometer rotates the crystal through a series of angles while it is being irradiated with X-rays, and the diffraction data are collected.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of all the atoms in the unit cell. This initial model is then refined to best fit the experimental data.

    • Protocol:

      • Specialized software is used to process the raw diffraction data and determine the unit cell parameters and space group.

      • The structure is solved using methods such as the direct methods or Patterson methods to obtain an initial electron density map.

      • An atomic model is built into the electron density map.

      • The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

      • The final refined structure is validated using various crystallographic metrics.

Conclusion

The study of pyrazolo[3,4-b]pyridin-6-one tautomers through X-ray crystallography provides invaluable insights for drug discovery and development. The definitive determination of the solid-state structure allows for a deeper understanding of the structure-activity relationships and provides a solid foundation for computational modeling and the rational design of new, more effective therapeutic agents. While the direct comparison of multiple tautomers of the same derivative remains a challenge requiring targeted synthetic and crystallographic efforts, the analysis of the structural diversity within this class of compounds underscores the importance of empirical data in drug design. As synthetic methodologies and crystallographic techniques continue to advance, we can anticipate a more comprehensive understanding of the tautomeric landscapes of these and other medicinally important heterocyclic systems.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization, and larvicidal activity against Culex quinquefasciatus. Saudi Journal of Biological Sciences, 28(12), 7363-7369. [Link]

  • ResearchGate. (n.d.). Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved from [Link]

  • Komarova, E. S., Makarov, V. A., Granik, V. G., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 969-998. [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Retrieved from [Link]

Sources

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